2-Methoxy-3-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Methoxy-3-nitrobenzene-1-sulfonyl chloride is an organic compound with the IUPAC name 2-methoxy-3-nitrobenzenesulfonyl chloride . It is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-nitrobenzene-1-sulfonyl chloride consists of a benzene ring substituted with a methoxy group, a nitro group, and a sulfonyl chloride group . The InChI code for this compound is 1S/C7H6ClNO5S/c1-14-7-5(9(10)11)3-2-4-6(7)15(8,12)13/h2-4H,1H3 .Physical And Chemical Properties Analysis
2-Methoxy-3-nitrobenzene-1-sulfonyl chloride is a powder at room temperature . Its molecular weight is 251.65 .Scientific Research Applications
Chemical Synthesis
“2-Methoxy-3-nitrobenzene-1-sulfonyl chloride” is used in the synthesis of various chemical compounds. It can act as a reagent to form 2-nitrobenzenesulfonyl derivatives of alcohols and amines .
Selective Cleavage
This compound is involved in selective cleavage with thiophenol without displacement of the nitro group . This property makes it useful in the synthesis of complex molecules where selective cleavage is required.
Preparation of Renin Inhibitors
“2-Methoxy-3-nitrobenzene-1-sulfonyl chloride” is used in the preparation of renin inhibitors . Renin is an enzyme that plays a role in blood pressure regulation and electrolyte balance. Inhibitors of this enzyme are used in the treatment of hypertension.
Laboratory Chemicals
It is used as a laboratory chemical in various research and development processes . Its properties make it a valuable tool in the synthesis and development of new compounds.
Food, Drug, Pesticide or Biocidal Product Use
This compound is also used in the food, drug, pesticide, or biocidal product industry . However, the specific applications in these industries are not detailed in the available resources.
Preparation of Acyl-2-aminobenzimidazole Analogs
“2-Methoxy-3-nitrobenzene-1-sulfonyl chloride” has been used in the preparation of acyl-2-aminobenzimidazole analogs . These analogs have potential applications in medicinal chemistry.
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
The nitro group (NO2) and the methoxy group (OCH3) on the benzene ring can influence the reactivity of the molecule. The nitro group is a strong deactivator and meta director, meaning it decreases the reactivity of the benzene ring towards electrophilic aromatic substitution and directs incoming groups to the meta position . The methoxy group is an activator and ortho/para director, increasing the reactivity of the benzene ring and directing incoming groups to the ortho and para positions .
If you’re conducting an experiment with this compound, please ensure to follow all relevant safety procedures, as it may be hazardous .
properties
IUPAC Name |
2-methoxy-3-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO5S/c1-14-7-5(9(10)11)3-2-4-6(7)15(8,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAWMJDALMRIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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